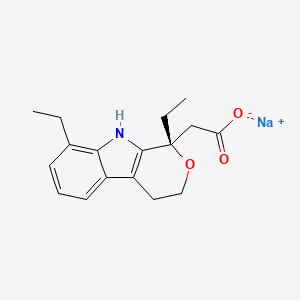![molecular formula C15H14N4O2 B590205 4-[1'-(3'-アジド-1',2'-プロパンジオール)]カルバゾール CAS No. 1253696-17-1](/img/structure/B590205.png)
4-[1'-(3'-アジド-1',2'-プロパンジオール)]カルバゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1'-(3'-Azido-1',2'-propanediol)]carbazole is a chemical compound that features a carbazole moiety linked to a propanol chain with an azido group
科学的研究の応用
4-[1'-(3'-Azido-1',2'-propanediol)]carbazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders due to the presence of the carbazole moiety.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or photophysical properties.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and imaging studies in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole typically involves the following steps:
Formation of the Carbazole Intermediate: The initial step involves the preparation of the carbazole intermediate.
Azidation Reaction: The intermediate is then subjected to azidation by reacting with sodium azide in a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and appropriate catalysts.
Cycloaddition: Copper(I) catalysts, suitable solvents like water or ethanol.
Major Products Formed:
Amines: Formed through reduction or substitution of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
作用機序
The mechanism of action of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole depends on its application:
In Medicinal Chemistry: The carbazole moiety can interact with various biological targets, such as enzymes or receptors, modulating their activity.
In Materials Science: The electronic properties of the carbazole moiety can contribute to the compound’s functionality in electronic devices or as a photophysical material.
類似化合物との比較
1-[(9H-Carbazol-4-yl)oxy]-3-[(2-(2-methoxyphenoxy)ethyl)amino]propan-2-ol: This compound shares the carbazole moiety but differs in the substituents on the propanol chain.
3-(9H-Carbazol-3-yl)propan-1-ol: Another carbazole derivative with a different substitution pattern on the propanol chain.
Uniqueness: 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other carbazole derivatives that may lack such functional groups .
特性
IUPAC Name |
1-azido-3-(9H-carbazol-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-19-17-8-10(20)9-21-14-7-3-6-13-15(14)11-4-1-2-5-12(11)18-13/h1-7,10,18,20H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETBXCZVCSTHDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673186 |
Source


|
| Record name | 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253696-17-1 |
Source


|
| Record name | 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)






